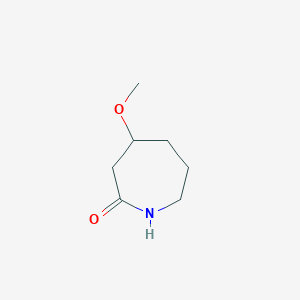

4-甲氧基-2,4,6,7-四氢吖啶-2-酮

描述

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as in this case, “4-Methoxy-2,4,6,7-tetrahydroazepine-2-one” suggests the presence of a methoxy group and a tetrahydroazepine ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is obtained in good yield .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic methods might be used to study the compound’s electronic structure .科学研究应用

- Antidepressant Properties : Researchers have explored the antidepressant potential of 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one due to its structural resemblance to neurotransmitters. It may modulate serotonin receptors and impact mood regulation .

- Neuroprotective Effects : Investigations suggest that this compound could protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative disease research .

- Building Block for Heterocyclic Compounds : Chemists use 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a versatile starting material to synthesize various heterocyclic compounds. Its reactivity allows for diverse functionalization .

- Odorant and Flavor Enhancer : The compound contributes to the aroma and taste of certain natural products. Its pleasant, slightly floral scent makes it valuable in perfumery and flavor formulation .

- Chiral Ligand for Asymmetric Catalysis : Researchers have employed 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations in organic synthesis .

- Polymerization and Polymer Modification : The compound’s cyclic structure and reactivity make it useful in polymerization reactions. It can serve as a monomer or a modifier for polymer properties .

- Metabolite Identification : Scientists investigate the metabolic fate of drugs by studying their transformation in vivo. 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one may appear as a metabolite in certain drug metabolism pathways .

Medicinal Chemistry and Drug Development

Organic Synthesis

Flavor and Fragrance Industry

Biological Studies

Materials Science

Pharmacokinetics and Metabolism Studies

NIST Chemistry WebBook The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)benzofuran on scopolamine- or MK-801-induced cognitive impairment in mice CAS Common Chemistry

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-methoxyazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMDERMRVSNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,4,6,7-tetrahydroazepine-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B2710042.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2710043.png)

![[(2,5-Dichlorophenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2710049.png)

![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)

![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)